3-(3-Methoxyphenyl)-2-oxopropanoic acid
Description
3-(3-Methoxyphenyl)-2-oxopropanoic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a 2-oxopropanoic acid moiety. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol (calculated from structural analysis).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICSZPYENRNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302692 | |
| Record name | 3-(3-methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68262-20-4 | |
| Record name | NSC152710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: In an industrial setting, the production of 3-(3-Methoxyphenyl)-2-oxopropanoic acid may involve catalytic hydrogenation of the corresponding unsaturated acid using palladium on charcoal as a catalyst . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(3-Methoxyphenyl)propanoic acid
Reduction: 3-(3-Methoxyphenyl)-2-hydroxypropanoic acid
Substitution: Various halogenated derivatives of the original compound
Scientific Research Applications
3-(3-Methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain oxidoreductases or interact with cellular signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- The hydroxyl analog’s phenolic -OH group increases acidity (pKa ~10 vs. pKa ~4.5 for the α-keto acid) .
- α-Keto vs. Propanoic Acid: The absence of the α-keto group in 3-(3-Methoxyphenyl)propanoic acid reduces its ability to participate in keto-enol tautomerism or condensation reactions, limiting its metabolic versatility .
3-(3-Indolyl)-2-oxopropanoic Acid
- Role in Tryptophan Metabolism : This compound is upregulated in the cecum of cattle fed fermented wine lees, enhancing tryptophan metabolism and reducing intestinal inflammation .
- Mechanism : Likely acts as a kynurenine pathway intermediate, modulating immune responses via aryl hydrocarbon receptor (AhR) activation .
3-(3-Hydroxyphenyl)-2-oxopropanoic Acid
- Antioxidant Potential: The phenolic -OH group may scavenge free radicals, though direct evidence is lacking. Structural similarity to phenylpyruvate suggests involvement in tyrosine metabolism .
3-(3-Methoxyphenyl)-2-oxopropanoic Acid
- Hypothetical Roles: The methoxy group could mimic methyl donors in methylation reactions or interact with detoxification enzymes (e.g., cytochrome P450). No direct studies are cited in the evidence.
Biological Activity
3-(3-Methoxyphenyl)-2-oxopropanoic acid, an organic compound featuring a methoxy-substituted phenyl ring, an alpha-keto group, and a carboxylic acid group, has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.
Chemical Structure and Properties
The structural formula of 3-(3-Methoxyphenyl)-2-oxopropanoic acid can be represented as follows:
This compound is structurally similar to pyruvic acid, a crucial metabolite in cellular metabolism. The presence of the methoxy group potentially influences its interaction with enzymes involved in pyruvate metabolism, suggesting it may act as a substrate or inhibitor for these enzymes.
The biological activity of 3-(3-Methoxyphenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, affecting cellular signaling pathways related to inflammation and microbial growth. This interaction could lead to its observed antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that 3-(3-Methoxyphenyl)-2-oxopropanoic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, in vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promise as an anti-inflammatory agent. Research highlights its ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Effectiveness
A study conducted on the antimicrobial effects of 3-(3-Methoxyphenyl)-2-oxopropanoic acid involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents.
Study 2: Anti-inflammatory Activity
Another research project evaluated the anti-inflammatory properties of this compound using a murine model of inflammation. Mice treated with 3-(3-Methoxyphenyl)-2-oxopropanoic acid exhibited reduced levels of inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in tissues, supporting the compound's role in mitigating inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Pyruvic Acid | Alpha-keto acid involved in metabolism | Fundamental role in glycolysis; simpler structure |
| 3-Amino-4-methoxyacetanilide | Contains a methoxyphenyl group | Different functional groups lead to distinct properties |
| 4-Methoxyphenylboronic Acid | Shares the methoxyphenyl group | Contains a boronic acid moiety instead of an amino group |
The unique combination of functional groups in 3-(3-Methoxyphenyl)-2-oxopropanoic acid imparts specific chemical and biological properties not observed in similar compounds. Its pronounced antioxidant and anticancer activities further distinguish it from others in this category.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
